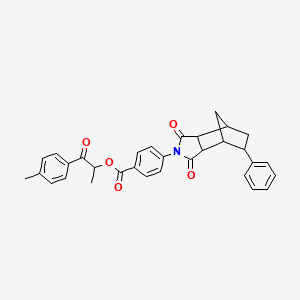
(2Z)-N-(naphthalen-1-yl)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-N-(naphthalen-1-yl)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide is a complex organic compound that belongs to the class of thiazinanes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(naphthalen-1-yl)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. The starting materials often include naphthalene derivatives, phenyl isocyanates, and thiazinane precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and green chemistry approaches may be employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(naphthalen-1-yl)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific atoms or groups with other atoms or groups.
Hydrolysis: Breakdown of the compound in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce simpler compounds with reduced functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-N-(naphthalen-1-yl)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that mediate its biological effects. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2Z)-N-(naphthalen-1-yl)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide include other thiazinane derivatives and related heterocyclic compounds.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the naphthalene and phenyl groups, which may confer unique biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C27H21N3O2S |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-naphthalen-1-yl-4-oxo-3-phenyl-2-phenylimino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C27H21N3O2S/c31-25-18-24(26(32)29-23-17-9-11-19-10-7-8-16-22(19)23)33-27(28-20-12-3-1-4-13-20)30(25)21-14-5-2-6-15-21/h1-17,24H,18H2,(H,29,32) |
InChI Key |
OAIYRIBNFPQAEC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC(=NC2=CC=CC=C2)N(C1=O)C3=CC=CC=C3)C(=O)NC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate](/img/structure/B12462388.png)
![4-[3-Acetyl-5-(4-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B12462400.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B12462414.png)


![4,4'-Bis{[(3-nitrophenoxy)acetyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B12462435.png)
![5-(4-bromophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B12462436.png)

![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-methylaniline](/img/structure/B12462438.png)
![2-(2,5-dimethylphenyl)-2-oxoethyl 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12462442.png)

![4-nitro-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B12462449.png)
![(3E)-3-[2-(1H-tetrazol-5-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12462464.png)
